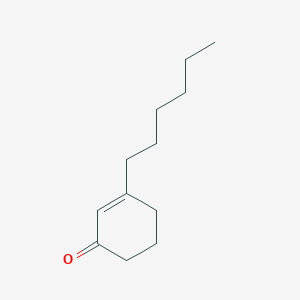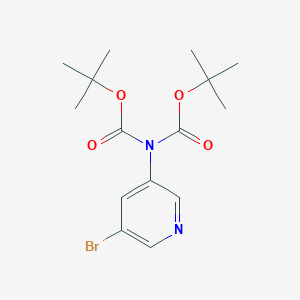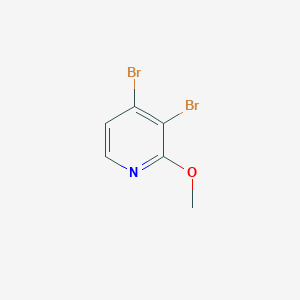
3-Hexyl-2-cyclohexenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexyl-2-cyclohexenone is an organic compound belonging to the class of cyclohexenones It is characterized by a cyclohexene ring with a hexyl group attached to the third carbon and a ketone functional group on the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hexyl-2-cyclohexenone can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is yet another route .
Industrial Production Methods: Industrial production of cyclohexenones, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hexyl-2-cyclohexenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like organocopper reagents and Grignard reagents are often employed.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclohexenones.
Wissenschaftliche Forschungsanwendungen
3-Hexyl-2-cyclohexenone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Hexyl-2-cyclohexenone involves its interaction with various molecular targets. As an enone, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts that can modulate biological pathways . The compound’s reactivity with nucleophiles makes it a valuable tool in synthetic organic chemistry .
Vergleich Mit ähnlichen Verbindungen
Cyclohexenone: A simpler analog without the hexyl group.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of a hexyl group.
3-Ethoxy-2-cyclohexen-1-one: Features an ethoxy group at the third carbon.
Uniqueness: 3-Hexyl-2-cyclohexenone is unique due to its hexyl substituent, which imparts distinct chemical and physical properties compared to its simpler analogs . This uniqueness makes it valuable in specialized applications where specific reactivity or properties are desired .
Eigenschaften
Molekularformel |
C12H20O |
|---|---|
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
3-hexylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-7-11-8-6-9-12(13)10-11/h10H,2-9H2,1H3 |
InChI-Schlüssel |
SAOPBTOIBJXDSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=O)CCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pentafluorophenyl 4-[(chlorocarbonothioyl)oxy]benzoate](/img/structure/B8596140.png)
![6-bromo-2-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8596145.png)
![3-{[3-(Diethylamino)propyl]amino}-1H-indazol-5-OL](/img/structure/B8596147.png)






